2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide
Overview
Description
2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable pyridine precursor is treated with fluorinating and chlorinating agents under controlled conditions . For example, the reaction of 2-aminopyridine with chlorinating agents followed by fluorination can yield the desired compound .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using efficient and cost-effective methods. The use of continuous flow reactors and advanced fluorinating agents can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Fluorinating Agents: Cesium fluoride, potassium fluoride.
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce a range of fluorinated and chlorinated derivatives .
Scientific Research Applications
2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and methoxy groups in the pyridine ring can result in unique reactivity and selectivity compared to other fluorinated pyridines .
Properties
IUPAC Name |
2-chloro-3-fluoro-N-methoxypyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O2/c1-13-11-7(12)4-2-3-10-6(8)5(4)9/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMACEJNJBDXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=C(C(=NC=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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